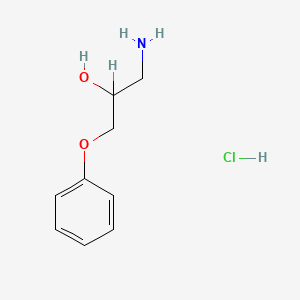

1-Amino-3-phenoxypropan-2-ol hydrochloride

Descripción general

Descripción

1-Amino-3-phenoxypropan-2-ol hydrochloride is a chemical compound that has been studied for various biological activities and potential applications. It is structurally related to compounds that have shown immunosuppressive effects and uterine relaxant activities. For instance, 2-substituted 2-aminopropane-1,3-diols, which share a similar backbone structure, have been synthesized and evaluated for their immunosuppressive activity, indicating the potential of such compounds in medical applications like organ transplantation . Additionally, substituted p-hydroxyphenylethanolamines, which are structurally related, have been synthesized and shown to possess uterine relaxant activity, suggesting a possible use in delaying the onset of labor in pregnant rats .

Synthesis Analysis

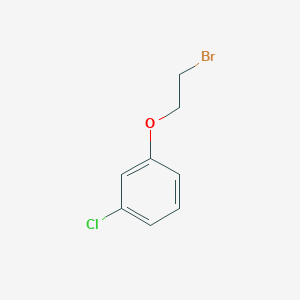

The synthesis of related compounds involves various chemical reactions and methodologies. For example, the synthesis of phosphatidyl-1-aminopropane-2-ol was achieved through chemical and enzymatic methods, followed by chromatographic identification . Another synthesis approach involved condensing racemic 1-(p-hydroxyphenyl)-2-aminopropan-1-ol hydrochloride with substituted aryloxymethyloxiranes in the presence of anhydrous potassium carbonate and dry hydrogen chloride gas . These methods highlight the versatility in synthesizing compounds with the 1-amino-3-phenoxypropan-2-ol hydrochloride scaffold.

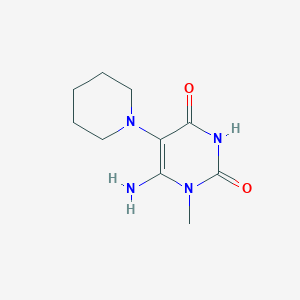

Molecular Structure Analysis

The molecular structure of 1-amino-3-phenoxypropan-2-ol hydrochloride and its derivatives plays a crucial role in their biological activity. The position of the phenyl ring and the absolute configuration at the quaternary carbon atom are critical for the immunosuppressive activity of these compounds. For instance, the most suitable length between the quaternary carbon atom and the phenyl ring was found to be two carbon atoms, and the (pro-S)-hydroxymethyl group was essential for potent immunosuppressive activity .

Chemical Reactions Analysis

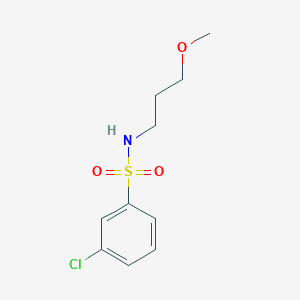

The chemical reactivity of 1-amino-3-phenoxypropan-2-ol hydrochloride derivatives is influenced by their functional groups and molecular structure. The synthesis of these compounds often involves reactions such as condensation and derivatization. For example, the preparation of 3-Aminoxy-1-amino[1,1′-3H2]propane, a related compound, was achieved through a three-step synthesis involving the catalytic tritiation of 3-aminoxypropionitrile hydrochloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-amino-3-phenoxypropan-2-ol hydrochloride derivatives are essential for their biological activity and potential applications. For instance, the cAMP releasing potential of synthesized p-hydroxyphenylethanolamines was higher than that of isoxsuprine hydrochloride, except for certain derivatives, indicating their potential as uterine relaxants . Additionally, the method for analyzing 1-aminopropanone, a structurally related compound, by liquid chromatography and atmospheric pressure chemical ionization-mass spectrometry, demonstrates the importance of analytical techniques in understanding the properties of these compounds .

Aplicaciones Científicas De Investigación

1. Antibacterial Compound Active against Persisters of Pseudomonas aeruginosa

- Summary of Application : SPI009 has been identified as a novel antibacterial compound that is active against persisters of Pseudomonas aeruginosa, a Gram-negative pathogen. This pathogen is part of the ESKAPE group of pathogens and is resistant to most conventional antibiotics, posing a serious threat to human health .

- Methods of Application : A small-molecule library was screened for compounds that, in combination with the fluoroquinolone antibiotic ofloxacin, reduced the number of P. aeruginosa persisters compared to the number achieved with treatment with the antibiotic alone .

- Results or Outcomes : The combination of SPI009 with mechanistically distinct classes of antibiotics reduced the number of persisters up to 10^6-fold in both lab strains and clinical isolates of P. aeruginosa . SPI009 caused no erythrocyte damage and demonstrated minor cytotoxicity .

2. Antibacterial Activity against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens

- Summary of Application : SPI009 shows antibacterial effects against non-persister cells, suggesting it has a broader spectrum of activity .

3. Antibacterial Activity against Non-Persister Cells

- Summary of Application : SPI009 shows antibacterial effects against non-persister cells, suggesting it has a broader spectrum of activity .

4. Membrane Damage in Pseudomonas aeruginosa

- Summary of Application : SPI009 has been found to cause extensive membrane damage in Pseudomonas aeruginosa, a Gram-negative pathogen .

5. Anti-persister Molecule

- Summary of Application : SPI009 has been characterized as a novel anti-persister molecule capable of directly killing persisters from both Gram-negative and Gram-positive pathogens . It potentiates antibiotic activity in several in vitro and in vivo infection models and possesses promising anti-biofilm activity .

- Results or Outcomes : SPI009 restores antibiotic sensitivity even in resistant strains .

6. Extensive Membrane Damage

Direcciones Futuras

Propiedades

IUPAC Name |

1-amino-3-phenoxypropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c10-6-8(11)7-12-9-4-2-1-3-5-9;/h1-5,8,11H,6-7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPNVEWPVBNLHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369357 | |

| Record name | 3-Amino-1-Phenoxy-2-Propanol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-phenoxypropan-2-ol hydrochloride | |

CAS RN |

4287-20-1 | |

| Record name | 2-Propanol, 1-amino-3-phenoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4287-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1-Phenoxy-2-Propanol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine](/img/structure/B1271781.png)

![Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine](/img/structure/B1271783.png)

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)

![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)